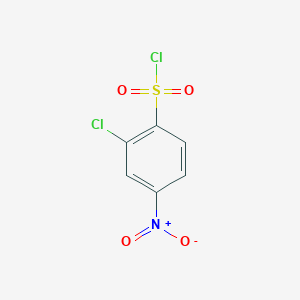














|
REACTION_CXSMILES
|
[ClH:1].[Cl:2][C:3]1[CH:9]=[CH:8][C:6](N)=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.N([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>O.C(O)(=O)C.[Cu]Cl>[Cl:2][C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:8][C:9]=1[S:17]([Cl:1])(=[O:19])=[O:18] |f:2.3|
|


|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
115 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added in several portions
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature between −5° C. and 10° C
|
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
the mix was poured on to ice
|
|
Type
|
FILTRATION
|
|
Details
|
The bright yellow solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with several portions of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.03 g | |
| YIELD: PERCENTYIELD | 69% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |